2-(4-Hexylbenzoyl)-6-methoxypyridine

Lipophilicity Drug-likeness Physicochemical profiling

Benzoylpyridine analogs with subtle chain or substitution changes can drastically alter lipophilicity (XLogP3) and TPSA, confounding comparative assays. Sourcing the exact hexyl-substituted CAS 1187171-38-5 eliminates structural uncertainty. - Precise XLogP3 5.8 / TPSA 39.2 Ų signature avoids chromatographic shift and permeability mismatch. - Non-oxygenated hexyl chain reduces H-bond acceptors for hydrophobic pocket screening consistency. - 97% purity supports analytical standard, method calibration, and reaction optimization uses.

Molecular Formula C19H23NO2
Molecular Weight 297.4 g/mol
CAS No. 1187171-38-5
Cat. No. B1463007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Hexylbenzoyl)-6-methoxypyridine
CAS1187171-38-5
Molecular FormulaC19H23NO2
Molecular Weight297.4 g/mol
Structural Identifiers
SMILESCCCCCCC1=CC=C(C=C1)C(=O)C2=NC(=CC=C2)OC
InChIInChI=1S/C19H23NO2/c1-3-4-5-6-8-15-11-13-16(14-12-15)19(21)17-9-7-10-18(20-17)22-2/h7,9-14H,3-6,8H2,1-2H3
InChIKeyVEGJFPMWCHZCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Hexylbenzoyl)-6-methoxypyridine (CAS 1187171-38-5) — Core Benzoylpyridine Derivative with Verified Computed Lipophilicity Profile


2-(4-Hexylbenzoyl)-6-methoxypyridine (CAS 1187171-38-5) is a pyridine-based benzophenone analog featuring a hexyl-substituted benzoyl moiety and a 6-methoxypyridine ring [1]. The compound is categorized as a benzoylpyridine derivative with a molecular formula of C₁₉H₂₃NO₂ and a molecular weight of 297.4 g/mol [1]. Its computed physicochemical descriptors, derived from authoritative cheminformatics databases, include an XLogP3 value of 5.8, a topological polar surface area (TPSA) of 39.2 Ų, zero hydrogen bond donors, three hydrogen bond acceptors, and eight rotatable bonds [1]. These properties position it as a moderately lipophilic, neutral small molecule with limited hydrogen-bonding capacity.

Why Direct Substitution of 2-(4-Hexylbenzoyl)-6-methoxypyridine (CAS 1187171-38-5) with Class Analogs Introduces Uncontrolled Lipophilicity and Polarity Shifts


Benzoylpyridine derivatives display pronounced structure–property relationships wherein minor modifications to the alkyl/alkoxy chain or pyridine substitution pattern can significantly alter computed lipophilicity (XLogP3), polar surface area, and hydrogen-bonding capacity [1]. These physicochemical differences directly influence solubility, membrane permeability, and chromatographic behavior, rendering generic substitution unreliable. The specific hexyl (non‑oxygenated) chain and 6‑methoxy positioning in CAS 1187171-38-5 yield a distinct XLogP3/TPSA signature that diverges from even closely related analogs [1][2]. Consequently, substituting this compound with a structurally similar analog without quantitative re‑validation risks confounding experimental outcomes in assays where consistent lipophilicity and partitioning are critical.

Quantitative Evidence Matrix: 2-(4-Hexylbenzoyl)-6-methoxypyridine (CAS 1187171-38-5) vs. Closest Analog 2-(4-Hexyloxybenzoyl)-6-methoxypyridine


Lipophilicity Differential (XLogP3): Increased Partition Coefficient vs. Hexyloxy Analog

The target compound exhibits a computed XLogP3 value of 5.8, while the closest analog 2-(4-hexyloxybenzoyl)-6-methoxypyridine (CAS 1187166-42-2) yields an XLogP3 of 5.1 under the same computational methodology [1][2]. This indicates a 0.7 log-unit increase in lipophilicity for the non‑oxygenated hexyl derivative.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Count: Reduced Polarity vs. Hexyloxy Analog

The target compound possesses three hydrogen-bond acceptors (the carbonyl oxygen, the pyridine nitrogen, and the methoxy oxygen), whereas the hexyloxy analog contains four acceptors due to the additional ether oxygen in the alkyl chain [1][2]. This structural difference reduces the topological polar surface area (TPSA) from approximately 48.4 Ų (analog) to 39.2 Ų (target).

Polar surface area Hydrogen bonding Oral bioavailability prediction

Commercial Purity Specifications: Vendor-Reported Purity Comparison

Multiple vendors supply 2-(4-hexylbenzoyl)-6-methoxypyridine with documented minimum purity. AKSci specifies ≥95% purity , while Leyan (Shanghai Haohong) lists ≥97% purity . In contrast, the hexyloxy analog is offered by abcr GmbH with ≥97% purity . The 97% grade of the target compound provides a higher baseline purity option compared to the 95% offering.

Quality control Material sourcing Reproducibility

Storage Stability Recommendations: Defined Long-Term Storage Conditions

Supplier documentation explicitly states that 2-(4-hexylbenzoyl)-6-methoxypyridine should be stored long-term in a cool, dry place . While specific accelerated stability data are not publicly available, this guidance provides a baseline for inventory management. Similar benzoylpyridine derivatives typically require analogous storage conditions, but the explicit vendor recommendation for this compound facilitates compliance with standardized laboratory protocols.

Storage stability Compound management Laboratory logistics

2-(4-Hexylbenzoyl)-6-methoxypyridine (CAS 1187171-38-5) — Targeted Application Scenarios Aligned with Quantitative Differentiators


Lipophilicity-Dependent Cellular Uptake and Membrane Permeability Studies

With an XLogP3 of 5.8—0.7 log units higher than the hexyloxy analog—this compound is better suited for assays where elevated passive membrane diffusion is required [1]. Researchers investigating structure–permeability relationships or optimizing lead compounds for blood–brain barrier penetration can leverage this quantitatively defined lipophilicity advantage.

Reversed-Phase Chromatography Method Development and Retention Time Benchmarking

The compound's distinct lipophilicity (XLogP3 5.8) and lower TPSA (39.2 Ų) compared to class analogs provide a predictable retention time shift in C18 or C8 columns [1][2]. This makes it a valuable reference standard for calibrating gradient elution methods or verifying column performance in analytical chemistry laboratories.

Synthetic Intermediate for Hydrophobic Building Block Libraries

The non‑oxygenated hexyl chain confers higher hydrophobicity while maintaining fewer hydrogen‑bond acceptors than alkoxy analogs. This structural signature supports the construction of compound libraries with reduced polarity, facilitating the exploration of hydrophobic binding pockets in drug discovery campaigns [1].

Quality Control Reference for High-Purity Benzoylpyridine Procurement

When a minimum purity of 97% is required, sourcing from Leyan ensures compliance with stringent assay tolerance limits . This grade is suitable for use as an analytical standard or for reaction optimization where trace impurities could interfere with catalysis or spectroscopic detection.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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